molecular formula C10H7NO2S B13178545 2-(1,2-Thiazol-3-yl)benzoic acid

2-(1,2-Thiazol-3-yl)benzoic acid

Cat. No.: B13178545
M. Wt: 205.23 g/mol
InChI Key: MEEWBLOGLIJCMF-UHFFFAOYSA-N
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Description

2-(1,2-Thiazol-3-yl)benzoic acid is a heterocyclic compound combining a benzoic acid backbone with a 1,2-thiazole ring. The 1,2-thiazole moiety features sulfur at position 1 and nitrogen at position 2, distinguishing it from the more common 1,3-thiazole isomers.

Properties

Molecular Formula

C10H7NO2S

Molecular Weight

205.23 g/mol

IUPAC Name

2-(1,2-thiazol-3-yl)benzoic acid

InChI

InChI=1S/C10H7NO2S/c12-10(13)8-4-2-1-3-7(8)9-5-6-14-11-9/h1-6H,(H,12,13)

InChI Key

MEEWBLOGLIJCMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NSC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Thiazol-3-yl)benzoic acid typically involves the formation of the thiazole ring followed by its attachment to the benzoic acid moiety. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzenethiol with α-haloketones can yield thiazole derivatives, which can then be further functionalized to introduce the benzoic acid group .

Industrial Production Methods

Industrial production of 2-(1,2-Thiazol-3-yl)benzoic acid may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure the efficient formation of the desired product. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Thiazol-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the benzoic acid group, leading to the formation of different reduced products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and the benzoic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or benzoic acid moieties .

Scientific Research Applications

2-(1,2-Thiazol-3-yl)benzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(1,2-Thiazol-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The benzoic acid moiety can also contribute to the compound’s activity by interacting with different biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among similar compounds include:

  • Substituent position : The substitution pattern on the thiazole ring (e.g., 1,2- vs. 1,3-thiazole) alters molecular geometry and electronic distribution.
  • Functional groups : Oxo, sulfanyl, and methyl groups influence solubility, reactivity, and bioactivity.
  • Backbone modifications : Replacement of benzoic acid with acetic acid (e.g., in 2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid) affects acidity and binding interactions .

Physical and Chemical Properties

Compound Name Molecular Formula CAS RN Melting Point (°C) Key Structural Features Biological Activity (if reported) References
2-(1,2-Thiazol-3-yl)benzoic acid C10H7NO2S Not provided Not available 1,2-thiazole ring, benzoic acid backbone Not reported N/A
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C11H9NO2S 65032-66-8 139.5–140 1,3-thiazole, methyl substituent Not reported
3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C11H9NO2S Not provided Not available 1,3-thiazole, methyl substituent (meta) Not reported
2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid C9H7NO3S Not provided Not available Fused benzene-thiazole, oxo group, acetic acid Antibacterial, antifungal (derivatives)
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid C9H7NO4S2 854357-37-2 Not available Dioxo group, sulfanyl linker Not reported (potential protease inhibition)

Notes:

  • Methyl substituents (e.g., in 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid) enhance lipophilicity, which may influence membrane permeability .
  • The oxo group in 2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid introduces hydrogen-bonding capacity, correlating with reported antimicrobial activity in esters and amides .

Research Findings and Implications

  • Structural insights : X-ray crystallography (via SHELX software ) and computational modeling (e.g., WinGX ) are critical for elucidating the conformational preferences of thiazole-benzoic acid hybrids.
  • Commercial availability : 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid is priced at JPY 62,500/g (97% purity), reflecting its niche research applications .

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